molecular formula C9H6ClN3O3S B1351863 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide CAS No. 676348-44-0

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

Cat. No. B1351863
M. Wt: 271.68 g/mol
InChI Key: XBJZTBIUABBHOW-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (CNB) is a synthetic compound that has been studied for its potential applications in scientific research. CNB is a member of the benzothiophenes family and is composed of a benzene ring with a thiophene ring attached to it. It is also known by its chemical name, 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide. CNB has been shown to have several potential applications in scientific research, including its use as a synthetic intermediate in organic synthesis, as a potential anti-inflammatory agent, and as a potential agent for treating cancer.

Scientific Research Applications

Selective Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds is a significant area of research due to its implications in synthesizing various aromatic amines, isocyanates, carbamates, and ureas. The use of CO as a reducing agent in the reductive carbonylation of nitro aromatics has seen increased interest, indicating the potential of similar compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide in such reactions (Tafesh & Weiguny, 1996).

Atmospheric Chemistry of Nitrophenols

Research on nitrophenols, which share a nitro functional group with 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide, provides insights into the atmospheric occurrence, sources, and transformations of nitro compounds. Understanding the atmospheric chemistry of nitro compounds can inform environmental monitoring and pollution control strategies (Harrison et al., 2005).

Enzymatic Reduction of Nitro-Aromatics

The enzymatic activation and reduction of nitro-aromatic compounds to reactive species, which form covalent DNA adducts, is crucial in understanding the mutagenic and carcinogenic potential of these compounds. This knowledge is relevant to assessing the biological effects and safety of compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Stiborová et al., 2014).

Transition Metal Compounds in Surface Science

The study of transition metal compounds, including oxides, nitrides, carbides, and sulfides, in surface science reveals their unique electronic and structural properties. The insights gained from these studies can be applicable to understanding the surface interactions and catalytic potential of similarly structured compounds like 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide (Chen, 1998).

properties

IUPAC Name

3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJZTBIUABBHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394110
Record name 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide

CAS RN

676348-44-0
Record name 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-44-0
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